molecular formula C21H17N5O B2611457 N-([2,4'-bipyridin]-4-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034579-55-8

N-([2,4'-bipyridin]-4-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2611457
CAS No.: 2034579-55-8
M. Wt: 355.401
InChI Key: ZBXRKUJLCIRRCL-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-4-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a hybrid structure incorporating bipyridine, pyrazole, and benzamide pharmacophores, motifs frequently explored in the development of novel bioactive molecules. The bipyridine system is a well-known scaffold that can act as a ligand for various biological targets, while the pyrazole moiety is a privileged structure in medicinal chemistry, found in compounds with a wide range of pharmacological activities . Similarly, the N-benzamide group is a common feature in many active pharmaceutical ingredients and investigational compounds . This molecular architecture suggests potential utility in several research areas. It may serve as a key intermediate in the synthesis of more complex molecules or be investigated for its intrinsic biological activity. Researchers may screen this compound against cancer cell lines, given that structurally related benzamide-containing molecules have demonstrated significant antiproliferative activity and the ability to modulate critical cellular pathways like mTORC1 and autophagy . Its heterocyclic-rich structure also makes it a candidate for exploration in neurological research, particularly as compounds with similar triazole and amide functionalities have shown affinity for GABA-A receptors and exhibited anticonvulsant effects in preclinical models . This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to conduct thorough safety assessments before handling.

Properties

IUPAC Name

3-pyrazol-1-yl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O/c27-21(18-3-1-4-19(14-18)26-12-2-8-25-26)24-15-16-5-11-23-20(13-16)17-6-9-22-10-7-17/h1-14H,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXRKUJLCIRRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the bipyridine moiety: This can be achieved through the coupling of two pyridine rings using a suitable catalyst.

    Attachment of the pyrazole ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Formation of the benzamide structure: This step involves the reaction of the pyrazole derivative with a benzoyl chloride in the presence of a base to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves several steps:

  • Formation of the Bipyridine Moiety: This is achieved through the coupling of two pyridine rings using suitable catalysts.
  • Attachment of the Pyrazole Ring: Introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.
  • Formation of the Benzamide Structure: This is accomplished by reacting the pyrazole derivative with benzoyl chloride in the presence of a base.

Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

This compound has been shown to exhibit various biological activities due to its structural components:

  • Bipyridine Moiety: Capable of chelating metal ions, influencing numerous biochemical pathways.
  • Pyrazole Ring: Interacts with enzymes or receptors, modulating their activity.
  • Benzamide Structure: Enhances binding affinity and specificity towards biological targets.

Pharmacological Applications

Research indicates that this compound may have applications in treating diseases due to its potential anti-cancer and anti-parasitic activities. Preliminary studies suggest efficacy against certain cancer cell lines and parasites .

Coordination Chemistry

The bipyridine component allows for effective metal ion coordination, making this compound relevant in coordination chemistry. It can be used as a ligand in various metal complexes, which are important for catalysis and material science applications. The ability to form stable complexes with transition metals can lead to innovations in catalysis and sensor technology .

Material Science Applications

Due to its unique structural properties, this compound can also be explored in material science. Its ability to form coordination compounds may lead to the development of new materials with tailored electronic or optical properties .

Antileishmanial Activity

A series of studies have focused on related pyrazole derivatives for their antileishmanial activity against Leishmania infantum and Leishmania amazonensis. These studies demonstrate that modifications in structure can significantly affect biological activity, providing insights into how this compound might be optimized for therapeutic use .

Cytotoxicity Evaluations

In vitro evaluations have been conducted to assess the cytotoxicity of compounds similar to this compound against mammalian cells. Such studies are crucial for understanding the safety profile of potential therapeutic agents .

Tables

PropertyDescription
Chemical StructureBipyridine + Pyrazole + Benzamide
Synthesis MethodMulti-step synthesis involving coupling reactions
Biological ActivitiesAnti-cancer, Anti-parasitic
Coordination ChemistryEffective metal ion chelator
Material Science PotentialDevelopment of new materials

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzamide structure can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with derivatives like N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (referred to as Compound A in and ). Key differences and implications are outlined below:

Core Structural Differences

Feature Target Compound Compound A ()
Central Core Benzamide Benzene-1,4-diamine
Heterocyclic Group Pyrazole (1H-pyrazol-1-yl) Methylimidazole (1-methyl-1H-imidazol-2-yl)
Bipyridine Linkage Methyl group at 4-position Direct attachment via SNAr reaction
  • Benzamide vs.
  • Pyrazole vs. Imidazole: Pyrazole (adjacent nitrogens) is less basic than imidazole (non-adjacent nitrogens), affecting solubility and interaction with biological targets. Imidazole’s higher basicity may enhance metal coordination, relevant in catalysis or metallodrug design .

Characterization

Both compounds require advanced analytical techniques:

  • NMR (¹H/¹³C) : Confirms regiochemistry of pyrazole/imidazole and bipyridine connectivity.
  • Mass Spectrometry (TLC-MS/GC-MS) : Validates molecular weight and purity.
  • HPLC : Assesses purity (>98% for Compound A) .

Physicochemical and Pharmacological Properties

Key Comparisons

Property Target Compound Compound A ()
Solubility Moderate in polar solvents (amide enhances polarity) Higher in DMF/DMSO (imidazole improves basicity)
Fluorescence Expected blue/green emission (pyrazole conjugation) Confirmed fluorescent (imidazole-bipyridine π-system)
Bioactivity Potential kinase inhibition (pyrazole as ATP mimic) Antimicrobial/anticancer activity (imidazole role)
  • Fluorescence : Compound A’s imidazole-bipyridine system exhibits strong fluorescence, useful in biosensing. The target compound’s pyrazole may redshift emission due to altered conjugation .
  • Bioactivity : Imidazole derivatives often show antimicrobial activity, whereas pyrazole-containing compounds are explored as kinase inhibitors (e.g., JAK2/STAT3 pathways).

Data Tables

Table 1: Substituent Impact on Properties

Substituent Electronic Effect Hydrogen Bonding Metal Coordination
Pyrazole (Target) Electron-withdrawing Donor/Acceptor Moderate (N lone pairs)
Imidazole (Compound A) Electron-donating Strong donor High (N and π-system)

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

1. Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the bipyridine moiety: Achieved through the coupling of two pyridine rings using suitable catalysts.
  • Attachment of the pyrazole ring: Introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.
  • Formation of the benzamide structure: This is accomplished by reacting the pyrazole derivative with benzoyl chloride in the presence of a base.

Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound is attributed to its structural components:

  • Bipyridine moiety: This part can chelate metal ions, influencing various biochemical pathways.
  • Pyrazole ring: It interacts with enzymes or receptors, modulating their activity.
  • Benzamide structure: Enhances binding affinity and specificity towards biological targets .

2.2 Pharmacological Potential

Research indicates that this compound may exhibit significant activity against various cancer cell lines. For instance:

Cell Line IC50 Value (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values suggest that this compound could serve as a potential anti-cancer agent.

2.3 Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in cancer therapy. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer models .

3. Research Findings

Numerous studies have reported on the biological activities of pyrazole-based compounds:

  • A study by Bouabdallah et al. demonstrated significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

4.

This compound shows considerable promise as a bioactive compound with potential applications in cancer therapy and other therapeutic areas. Ongoing research is essential to fully elucidate its mechanisms and optimize its pharmacological properties for clinical use.

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